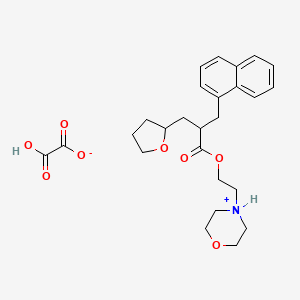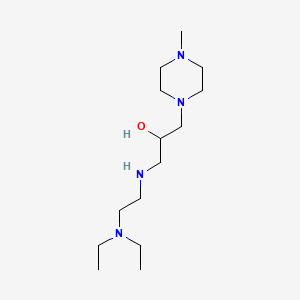
1-((2-(Diethylamino)ethyl)amino)-3-(4-methyl-1-piperazinyl)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-(Diethylamino)ethyl)amino)-3-(4-methyl-1-piperazinyl)-2-propanol is a complex organic compound that features a combination of diethylamino, piperazinyl, and propanol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(Diethylamino)ethyl)amino)-3-(4-methyl-1-piperazinyl)-2-propanol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of diethylamine with an appropriate alkyl halide to form the diethylaminoethyl intermediate. This intermediate is then reacted with 4-methyl-1-piperazine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-((2-(Diethylamino)ethyl)amino)-3-(4-methyl-1-piperazinyl)-2-propanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
1-((2-(Diethylamino)ethyl)amino)-3-(4-methyl-1-piperazinyl)-2-propanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-((2-(Diethylamino)ethyl)amino)-3-(4-methyl-1-piperazinyl)-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Methyl-1-piperazinyl)aniline
- N-[2-(diethylamino)ethyl]-6-(4-methyl-1-piperazinyl)nicotinamide
Uniqueness
1-((2-(Diethylamino)ethyl)amino)-3-(4-methyl-1-piperazinyl)-2-propanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and pharmacological effects, making it a valuable compound for targeted research and development.
Propiedades
Número CAS |
6958-66-3 |
|---|---|
Fórmula molecular |
C14H32N4O |
Peso molecular |
272.43 g/mol |
Nombre IUPAC |
1-[2-(diethylamino)ethylamino]-3-(4-methylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C14H32N4O/c1-4-17(5-2)7-6-15-12-14(19)13-18-10-8-16(3)9-11-18/h14-15,19H,4-13H2,1-3H3 |
Clave InChI |
MHUYECSJKBBHKZ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNCC(CN1CCN(CC1)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



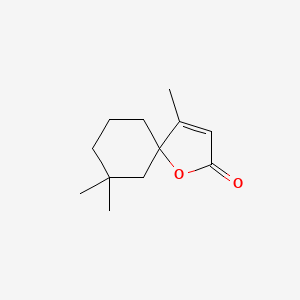
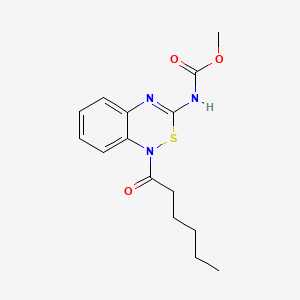

![5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12807352.png)


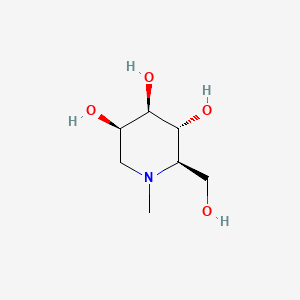
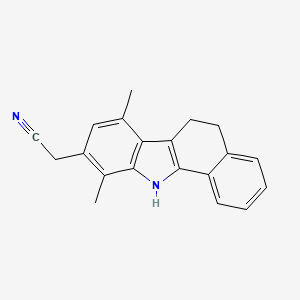

![[(1S,2R,4S,5S)-9-(cyclopropylmethyl)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B12807385.png)

![3-Thiophen-2-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B12807400.png)
